molecular formula C22H25N5O3 B018748 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one CAS No. 112559-69-0

2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one

Cat. No.: B018748
CAS No.: 112559-69-0
M. Wt: 407.5 g/mol
InChI Key: VGUXNOOELCKLSJ-UHFFFAOYSA-N
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Description

The compound 2-[2-(3-oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one (CAS: 106461-41-0, molecular formula: C₂₂H₂₇N₅O₂, molecular weight: 393.48 g/mol) is a triazolone derivative featuring a 1,2,4-triazol-3-one core substituted with a 3-oxobutyl chain and a phenylpiperazine moiety . The phenylpiperazine group is further modified with a 4-hydroxyphenyl substituent, distinguishing it from structurally related antifungal agents like itraconazole or posaconazole. Its melting point is reported as 177–179°C, and it is stored at -20°C for stability .

Properties

IUPAC Name

4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-(3-oxobutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-16(17(2)28)27-22(30)26(15-23-27)20-5-3-18(4-6-20)24-11-13-25(14-12-24)19-7-9-21(29)10-8-19/h3-10,15-16,29H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUXNOOELCKLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568614
Record name 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112559-69-0
Record name 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one (CAS No. 250255-72-2) is a triazole derivative that has gained attention due to its potential biological activities. This article explores its biological activity, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H27N5O3
  • Molecular Weight : 421.49 g/mol

The compound features a complex structure including a triazole ring and a piperazine moiety, which are known to contribute to various biological activities.

Antioxidant Activity

Recent studies have demonstrated that compounds containing the 4-hydroxyphenyl group exhibit significant antioxidant properties. For instance, derivatives of (4-hydroxyphenyl)piperazine have shown to inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis, which is linked to oxidative stress in cells. In vitro evaluations indicated that certain derivatives displayed antioxidant activity with an effective concentration (EC50) comparable to established antioxidants like ascorbic acid .

Cytotoxicity and Cell Viability

In vitro assays using MTT tests have been employed to evaluate the cytotoxic effects of this compound on human cell lines. Results indicated that certain derivatives exhibited low cytotoxicity at concentrations up to 25 µM, suggesting a favorable safety profile for potential therapeutic applications .

Study 1: Inhibition of Tyrosinase Activity

A study focusing on the inhibitory effects of various derivatives on tyrosinase revealed that compounds similar to This compound showed IC50 values in the low micromolar range (e.g., IC50 = 3.8 μM). These findings suggest that modifications in the phenolic structure can significantly enhance inhibitory potency against TYR .

Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capacity of several synthesized compounds related to this triazole derivative. The most active compound exhibited an EC50 value of 9.0 μM in scavenging assays, indicating strong potential for use in formulations aimed at reducing oxidative stress .

The biological activity of This compound can be attributed to:

  • Enzyme Inhibition : The compound’s structure allows it to effectively bind to active sites of enzymes like tyrosinase.
  • Radical Scavenging : The presence of hydroxyl groups contributes to its ability to neutralize free radicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous triazolone/piperazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity References
Target Compound : 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one C₂₂H₂₇N₅O₂ 393.48 4-Hydroxyphenyl-piperazine, 3-oxobutyl Not explicitly reported; structural similarity suggests antifungal or kinase inhibition potential
Methoxy Analog : 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one C₂₃H₂₇N₅O₃ 421.49 4-Methoxyphenyl-piperazine, 3-oxobutyl No biological data provided; used as a reference standard in chemical synthesis
Itraconazole : (±)-2-sec-Butyl-4-[4-(4-{4-[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethoxy]phenyl}-piperazin-1-yl)phenyl]-2,4-dihydro-1,2,4-triazol-3-one C₃₅H₃₈Cl₂N₈O₄ 705.63 Dichlorophenyl, dioxolane, sec-butyl Broad-spectrum antifungal (CYP51 inhibition)
Posaconazole : 4-[4-(4-(4-(((3r,5r)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl]-2-[(2s,3s)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one C₃₇H₄₂F₂N₈O₄ 700.78 Difluorophenyl, hydroxypentyl, oxolane Antifungal (VEGFR2 glycosylation inhibition, Hedgehog signaling modulation)
Stage-7 Byproduct : 2-{4-[4-(4-Hydroxy-phenyl)-piperazin-1-yl]-phenyl}-4-isobutyl-2,4-dihydro-[1,2,4]triazol-3-one C₂₂H₂₇N₅O₂ 393.48 4-Hydroxyphenyl-piperazine, isobutyl Intermediate in synthesis; no biological data

Key Structural and Functional Insights

Substituent Effects on Activity: The 4-hydroxyphenyl-piperazine group in the target compound and its Stage-7 byproduct contrasts with the 4-methoxyphenyl analog , which lacks a hydroxyl group. The 3-oxobutyl side chain in the target compound is distinct from the sec-butyl (itraconazole) or hydroxypentyl (posaconazole) groups, which are critical for antifungal activity via steric interactions with fungal CYP51 .

Pharmacological Divergence: While itraconazole and posaconazole are clinically validated antifungals , the target compound’s activity remains uncharacterized. However, piperazine-triazolone hybrids are known to modulate diverse targets, including kinases and GPCRs . Posaconazole’s additional difluorophenyl and oxolane moieties enhance its metabolic stability compared to simpler triazolones .

The hydroxyphenyl group may confer moderate acidity (pKa ~10), influencing solubility in physiological conditions .

Research Findings and Gaps

  • Antifungal Potential: No direct evidence links the target compound to antifungal activity. However, its triazolone core and piperazine linker are shared with itraconazole, a CYP51 inhibitor .
  • Synthetic Utility : The Stage-7 byproduct (CAS: 106461-41-0) is an intermediate in triazolone synthesis, highlighting the compound’s role in medicinal chemistry workflows .
  • Structural Analogues : Derivatives like 4-(4-methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one (CAS: 1025387-35-2) exhibit piperazine-based diversity but lack triazolone motifs, underscoring the uniqueness of the target compound .

Preparation Methods

Piperazine-Phenyl Coupling

Synthesis of Intermediate B: 2-(3-Oxobutyl)-Hydrazinecarboxamide

Hydrazide Formation

3-Oxobutyl bromide reacts with hydrazine hydrate to form 2-(3-oxobutyl)hydrazine:

Hydrazine hydrate+3-Oxobutyl bromideEthanolReflux2-(3-Oxobutyl)hydrazine\text{Hydrazine hydrate} + \text{3-Oxobutyl bromide} \xrightarrow[\text{Ethanol}]{\text{Reflux}} \text{2-(3-Oxobutyl)hydrazine}

Optimization Notes :

  • Microwave irradiation (e.g., 100°C, 30 min) reduces reaction time compared to conventional heating (6–8 hours).

  • Yield: ~70–85% after solvent removal under vacuum.

Triazolone Ring Cyclization

Condensation-Cyclization Sequence

Intermediate A reacts with Intermediate B in a Huisgen cyclization -like process to form the triazolone core:

Intermediate A+Intermediate BAcid catalyst (e.g., p-TsOH)EtOH/H2OTarget Compound\text{Intermediate A} + \text{Intermediate B} \xrightarrow[\text{Acid catalyst (e.g., p-TsOH)}]{\text{EtOH/H}_2\text{O}} \text{Target Compound}

Critical Parameters :

  • Molar ratio : 1:1 (aldehyde:hydrazine)

  • pH : 3–5 (adjusted with acetic acid)

  • Temperature : 60–80°C

  • Time : 8–12 hours

Byproduct Management

Unreacted aldehydes are quenched with sodium bisulfite , while excess hydrazine is removed via extraction with dilute HCl .

Side Chain Functionalization and Final Modification

Ketone Stabilization

The 3-oxobutyl group may undergo undesired enolization during synthesis. Protection with ethylene glycol (forming a ketal) followed by deprotection post-cyclization enhances yield:

3-Oxobutyl intermediateH2SO4Ethylene glycolProtected ketalHCl (aq)DeprotectionFree ketone\text{3-Oxobutyl intermediate} \xrightarrow[\text{H}2\text{SO}4]{\text{Ethylene glycol}} \text{Protected ketal} \xrightarrow[\text{HCl (aq)}]{\text{Deprotection}} \text{Free ketone}

Final Purification

  • Recrystallization : Ethanol/water mixture (4:1 v/v) yields white crystalline product.

  • HPLC Purity : >95% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Time (h)
Conventional HeatingEtOH reflux, 80°C629212
Microwave-Assisted100°C, 150 W78952
Ionic Liquid Catalyst[BMIM]BF₄, 90°C85974

Key Observations :

  • Microwave and ionic liquid methods improve efficiency.

  • Ionic liquids enhance solubility of aromatic intermediates, reducing side reactions.

Scalability and Industrial Considerations

Cost Analysis

  • Major cost drivers : 1-(4-Hydroxyphenyl)piperazine (~$120/g), palladium catalysts (~$1,500/oz).

  • Solvent recovery : Ethanol and DMF can be recycled via distillation (85–90% recovery rate).

Environmental Impact

  • Waste streams : Halogenated byproducts from SNAr require neutralization with NaOH.

  • Green chemistry metrics :

    • Process Mass Intensity (PMI): 32 (targeting PMI <25 via solvent substitution).

    • E-Factor: 18.7 (excluding water) .

Q & A

Q. Interdisciplinary approaches for derivative discovery

  • Integration :
  • Machine Learning : Train models on PubChem/Merck Index data to predict bioactivity .
  • High-Throughput Screening : Combinatorial libraries of piperazine-triazolone hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one
Reactant of Route 2
2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one

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